molecular formula C23H27N3O5S2 B3309293 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941932-01-0

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Numéro de catalogue: B3309293
Numéro CAS: 941932-01-0
Poids moléculaire: 489.6 g/mol
Clé InChI: WBDZORGOCDRXJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone (CAS 941932-01-0) is an organic compound with the molecular formula C23H27N3O5S2 and a molecular weight of 489.6 g/mol . This complex molecule features a 4,7-dimethoxybenzo[d]thiazole core linked via a piperazine ring to an ethanone group bearing a 4-(ethylsulfonyl)phenyl moiety . The integration of the benzothiazole and piperazine structural motifs is of significant interest in pharmaceutical research. Piperazine rings are recognized as privileged structures in drug discovery, found in biologically active compounds across numerous therapeutic areas . Furthermore, sulfone-containing compounds like this one are valuable intermediates in organic synthesis. Similar β-keto-sulfones are known to be precursors for Michael and Knoevenagel reactions and are used in the preparation of chalcones, vinyl sulfones, and other complex molecules . The specific combination of these features makes this compound a potentially valuable building block for medicinal chemists exploring new active compounds, particularly in the development of kinase inhibitors or antimicrobial agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-4-33(28,29)17-7-5-16(6-8-17)15-20(27)25-11-13-26(14-12-25)23-24-21-18(30-2)9-10-19(31-3)22(21)32-23/h5-10H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZORGOCDRXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzo[d]thiazole moiety and an ethylsulfonyl group. The combination of these functional groups is believed to enhance its biological activity.

Property Value
IUPAC Name 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
Molecular Formula C21H24N2O3S
Molecular Weight 388.49 g/mol

Biological Activity

The biological activity of this compound can be attributed to its structural components, which suggest various pharmacological effects:

Anticancer Activity

Research indicates that derivatives of piperazine and benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the ethylsulfonyl group may further enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Studies have also highlighted the antimicrobial potential of piperazine derivatives. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. In particular, derivatives have been evaluated for their activity against resistant strains of bacteria, showcasing promising results.

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. Compounds featuring this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments conducted on similar compounds revealed that modifications in the piperazine ring significantly influenced their cytotoxicity against cancer cells. For example, a study showed that substituents on the piperazine ring could enhance the interaction with DNA, leading to increased anticancer efficacy .
  • Antimicrobial Evaluation : A recent study evaluated a related compound's efficacy against Mycobacterium tuberculosis (Mtb). Results indicated that structural modifications led to improved activity against resistant strains, suggesting that the ethylsulfonyl group could play a crucial role in enhancing antimicrobial effectiveness .
  • Neuroprotection : In vitro studies demonstrated that compounds with similar structures could reduce neuronal cell death in models of oxidative stress, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how variations in chemical structure affect biological activity:

  • Piperazine Substituents : Different substituents on the piperazine ring can modulate lipophilicity and binding affinity to biological targets.
  • Benzo[d]thiazole Modifications : Alterations in the benzo[d]thiazole framework can impact the compound's interaction with enzymes involved in cancer progression.
  • Ethylsulfonyl Group Influence : This group may enhance solubility and permeability, crucial for effective drug delivery.

Applications De Recherche Scientifique

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzo[d]thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound under discussion may exhibit similar properties due to its structural analogies.
  • Antidepressant Effects
    • Research has linked piperazine derivatives with antidepressant activity. The modulation of serotonergic and dopaminergic systems is a common mechanism attributed to these compounds . Given the presence of the piperazine group in this compound, it may also possess potential antidepressant effects.
  • Antimicrobial Properties
    • Compounds containing thiazole rings are known for their antimicrobial activities. Studies suggest that modifications to the thiazole structure can enhance antibacterial and antifungal efficacy . This compound's unique structure may provide a scaffold for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in 2023 explored the anticancer properties of benzo[d]thiazole derivatives, highlighting their ability to induce apoptosis in breast cancer cells. The study noted that compounds similar to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone showed promising results in reducing tumor growth in vitro .

Case Study 2: Antidepressant Potential

In a clinical trial conducted in 2024, a piperazine-containing compound demonstrated significant antidepressant effects in patients with major depressive disorder. This trial suggested that the modulation of serotonin receptors was a key factor in its efficacy .

Case Study 3: Antimicrobial Efficacy

A recent investigation into thiazole derivatives indicated that certain modifications led to enhanced antibacterial activity against drug-resistant strains of bacteria. The findings suggest that compounds like 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone could be further explored for their potential as new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The compound shares key structural motifs with several classes of pharmacologically active molecules:

Compound Class/Example Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Benzo[d]thiazol + piperazine + ethylsulfonylphenyl 4,7-Dimethoxy, ethylsulfonyl Not explicitly reported (potential CNS/antifungal)
7a–x Derivatives () Piperazin-1-yl ethanone + tetrazole-thiol Phenylsulfonyl, tetrazole Antiproliferative activity (sarcoma cell lines)
Biphenyl-aryl piperazines () Biphenyl + piperazine + acetyl linkage Methoxy, dichlorophenyl Antipsychotic (anti-dopaminergic/serotonergic)
MK47/MK37 (–8) Piperazine + thiophene/trifluoromethylphenyl Trifluoromethylphenyl, thiophene Not explicitly reported (structural analogs for CNS targets)
APEHQ () Piperazin-1-yl ethanone + azo-quinoline Azo dye, 8-hydroxyquinoline Antifungal (enhanced activity in metal complexes)

Key Structural Differences :

  • The ethylsulfonyl group may improve solubility compared to phenylsulfonyl (7a–x) or trifluoromethyl (MK47/MK37) substituents .
Pharmacological and Computational Insights
  • Antipsychotic Potential: Biphenyl-aryl piperazines () demonstrated anti-dopaminergic activity linked to QSAR parameters like QPlogBB (brain/blood partition coefficient) and electron affinity. The target’s ethylsulfonyl group, being electron-withdrawing, might modulate similar properties, though its benzo[d]thiazol core could reduce catalepsy risk compared to biphenyl derivatives .
  • Antifungal Activity : APEHQ’s metal complexes () showed enhanced efficacy, suggesting the target’s sulfur-containing groups (thiazol, sulfonyl) might also coordinate metals, though this remains untested .
  • Antiproliferative Effects : 7a–x derivatives () inhibited sarcoma cells via phenylsulfonyl-piperazine motifs. The target’s ethylsulfonyl group may offer similar efficacy with improved pharmacokinetics .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of structurally similar piperazine-benzothiazole derivatives typically involves multi-step reactions. For example, a common approach includes:

Coupling of benzo[d]thiazole and piperazine moieties via nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C) .

Functionalization of the ethanone backbone using sulfonylation or alkylation reagents (e.g., ethylsulfonyl chloride in dichloromethane with triethylamine as a base) .

Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures).
Key factors affecting yield and purity include solvent polarity, temperature control during exothermic steps, and catalyst selection (e.g., Pd/C for hydrogenation steps in related analogs) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, ethylsulfonyl, and piperazine proton environments .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : For purity assessment (>95% purity threshold) using C18 columns and UV detection at 254 nm .
  • X-ray crystallography (if crystalline): To resolve spatial arrangements of the benzothiazole and sulfonyl groups .

Basic: What preliminary biological screening approaches are recommended for this compound?

Answer:
Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or GPCRs due to the piperazine moiety’s affinity for these proteins .
  • Cytotoxicity profiling : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility and logP measurements : To assess bioavailability using shake-flask methods or computational tools like ALOGPS .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:
SAR strategies include:

  • Systematic substitution : Vary methoxy (4,7-position) and ethylsulfonyl groups to evaluate steric/electronic effects on target binding .
  • Bioisosteric replacements : Replace the benzo[d]thiazole with indole or pyrazine moieties to enhance metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with receptors like 5-HT2A_{2A} or dopamine D2_2 .

Advanced: What mechanisms underlie contradictory biological activity data in similar compounds, and how can they be resolved?

Answer:
Contradictions often arise from:

  • Off-target effects : Use selectivity profiling (e.g., CEREP panels) to rule out non-specific binding .
  • Metabolic instability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
  • Batch variability : Validate purity and stereochemistry across synthetic batches via chiral HPLC .

Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

Answer:
Strategies include:

  • Prodrug design : Mask the sulfonyl group with ester linkers to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and prolong half-life .
  • CYP450 inhibition studies : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Advanced: What computational methods are suitable for predicting off-target interactions?

Answer:

  • Molecular dynamics simulations : Assess binding stability to non-target proteins (e.g., hERG channels) .
  • Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sulfonyl or methoxy groups .

Advanced: How can metabolic stability be improved without compromising target affinity?

Answer:

  • Isosteric modifications : Replace ethylsulfonyl with trifluoromethanesulfonyl to resist oxidative cleavage .
  • Deuterium incorporation : Substitute labile hydrogen atoms in the piperazine ring to slow metabolism .
  • Metabolite identification : Use LC-MS/MS to track degradation products and redesign vulnerable sites .

Advanced: What experimental models are appropriate for evaluating neuropharmacological potential?

Answer:

  • In vitro neuronal assays : Primary cortical neuron cultures to assess dopamine/serotonin reuptake inhibition .
  • Rodent behavioral tests : Forced swim test (FST) for antidepressant activity or rotarod for motor side effects .
  • PET imaging : Radiolabel the compound (e.g., 11^{11}C-methylation) to study brain penetration and receptor occupancy .

Advanced: How can data reproducibility issues in biological assays be mitigated?

Answer:

  • Standardized protocols : Adopt NIH guidelines for cell culture conditions and assay plate preparation .
  • Blinded experiments : Assign compound batches randomly to eliminate operator bias .
  • Inter-lab validation : Collaborate with independent labs to confirm key findings (e.g., IC50_{50} values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.